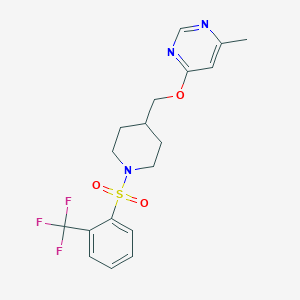
1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Attached to this ring is a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom . The molecule also contains a sulfonyl group (-SO2-) and a carboxylic acid group (-COOH) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The pyrrole ring might undergo electrophilic aromatic substitution, while the morpholine ring could participate in reactions involving the nitrogen or oxygen atom . The sulfonyl and carboxylic acid groups could also react under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Wirkmechanismus
The mechanism of action of 1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including phosphodiesterase 4 (PDE4) and phospholipase A2 (PLA2). PDE4 is involved in the regulation of inflammation, while PLA2 is involved in the production of inflammatory mediators. Inhibition of these enzymes by this compound may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and antitumor activities. It has also been studied for its potential use as a diagnostic agent for cancer. In addition, this compound has been shown to inhibit the activity of certain enzymes, including PDE4 and PLA2. Inhibition of these enzymes by this compound may contribute to its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid in lab experiments is its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action. In addition, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid. One direction is the development of new drugs based on its scaffold. Another direction is the study of its potential use as a diagnostic agent for cancer. In addition, further studies are needed to determine its safety and efficacy in humans. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.
Synthesemethoden
1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid can be synthesized by various methods, including the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with morpholine and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by column chromatography using a silica gel column.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit antitumor and anti-inflammatory activities. It has also been studied for its potential use as a diagnostic agent for cancer. In drug discovery, this compound has been used as a scaffold for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of new materials.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-11-7-8(6-9(11)10(13)14)18(15,16)12-2-4-17-5-3-12/h6-7H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPJLJXTMBERAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85270384 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

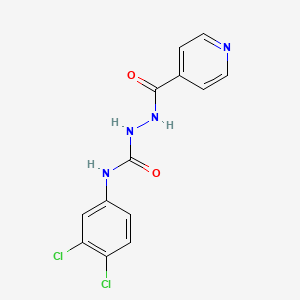
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2899748.png)
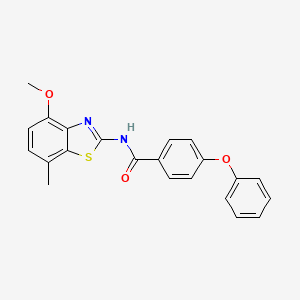
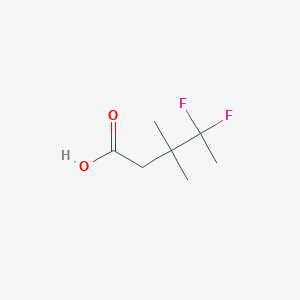
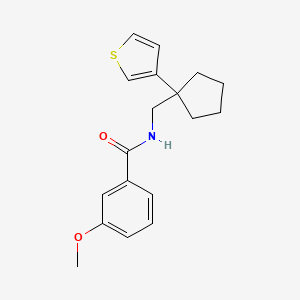
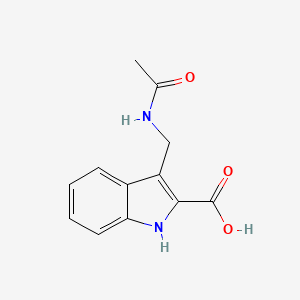
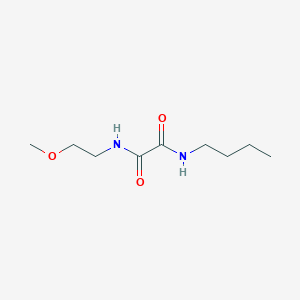

![1-(3,4-Dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2899760.png)
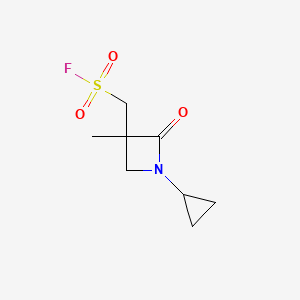
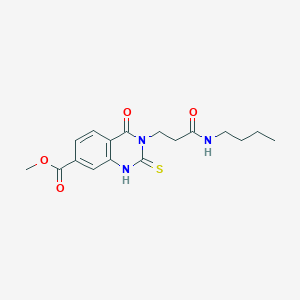
![2-(2-(4-fluorophenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2899765.png)
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/no-structure.png)
